4-(3-Benzenesulfonamidophenyl)piperazine
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Overview
Description
4-(3-benzenesulfonamidophenyl)piperazine is a small molecular compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a benzenesulfonamide group, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzenesulfonamidophenyl)piperazine typically involves the reaction of 3-benzenesulfonamidophenylamine with piperazine under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high yields and regioselectivity . Another approach involves reductive amination using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, using 2.5 equivalents of piperazine as a solvent enables an efficient synthesis under aerobic conditions . The operational simplicity and availability of reactants make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-benzenesulfonamidophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reductive amination is a common method used in its synthesis.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium cyanoborohydride in methanol.
Substitution: Palladium catalysts and various nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and benzenesulfonamide derivatives, which are often used in medicinal chemistry .
Scientific Research Applications
4-(3-benzenesulfonamidophenyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as the 5-HT6 receptor, a serotonin receptor involved in various neurological processes . The activity of this receptor is mediated by G proteins that stimulate adenylate cyclase, leading to downstream signaling effects .
Comparison with Similar Compounds
Similar Compounds
N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives: Potent and selective 5-HT6 receptor antagonists.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antibacterial and antifungal activity.
Uniqueness
4-(3-benzenesulfonamidophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(3-piperazin-1-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)18-14-5-4-6-15(13-14)19-11-9-17-10-12-19/h1-8,13,17-18H,9-12H2 |
InChI Key |
KUAATZXIILUWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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